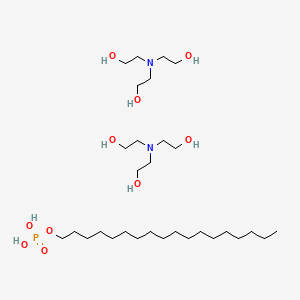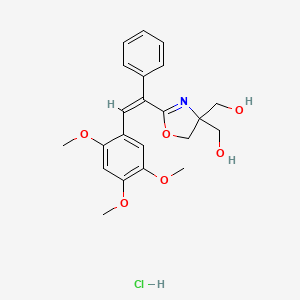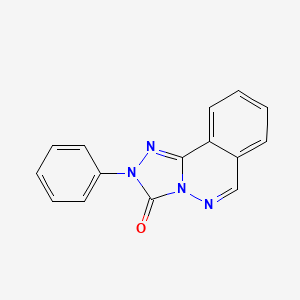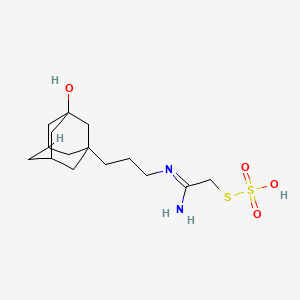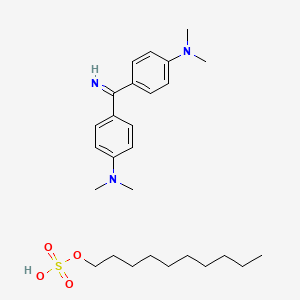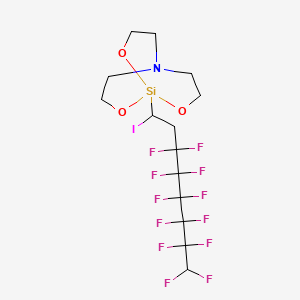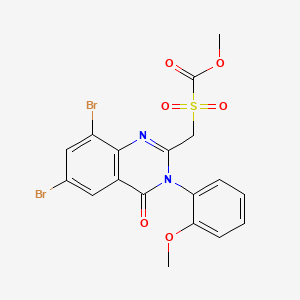
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate is a complex organic compound with the molecular formula C26H33N3O3 It is known for its unique structure, which includes a pyrido[4,3-b]carbazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate typically involves multiple steps. One common method starts with the preparation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethyl, hydroxy, and dimethyl groups through various chemical reactions. The final step involves the formation of the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrido[4,3-b]carbazolium core.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound can bind to specific proteins, affecting their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-5,11-dimethyl-2-(2-(piperidyl)ethyl)-6H-pyrido(4,3-b)carbazolium acetate
- 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole
- 9-Hydroxy-2-(2-piperidinylethyl)ellipticinium acetate
Uniqueness
Compared to similar compounds, 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile tool in scientific research.
Properties
CAS No. |
70173-24-9 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-ethyl-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |
InChI |
InChI=1S/C19H18N2O.C2H4O2/c1-4-21-8-7-14-12(3)19-18(11(2)16(14)10-21)15-9-13(22)5-6-17(15)20-19;1-2(3)4/h5-10,22H,4H2,1-3H3;1H3,(H,3,4) |
InChI Key |
WKGUXODNZRETGT-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


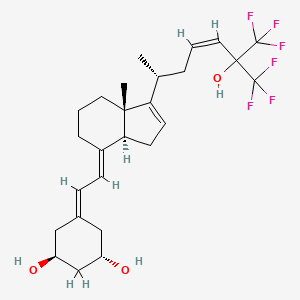
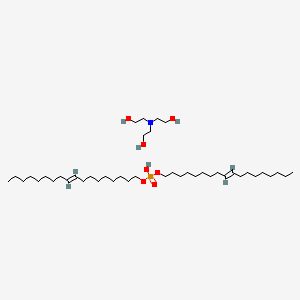
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)
